Propionylpromazine maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

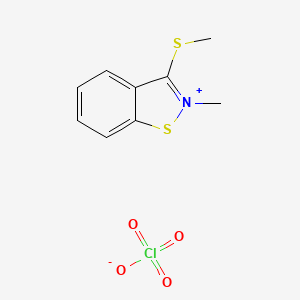

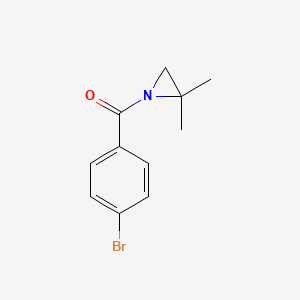

Propionylpromazine maleate is a compound belonging to the phenothiazine class, which is known for its calming and sleep-inducing properties. It is a modified form of promazine, an antipsychotic medication, designed with a propionyl group to suit veterinary applications . This compound has garnered attention for its potential antibacterial properties, particularly against tough, antibiotic-resistant bacteria such as Acinetobacter baumannii .

Métodos De Preparación

The preparation of propionylpromazine maleate involves the synthesis of propionylpromazine base, which is then reacted with maleic acid to form the maleate salt. The process typically involves dissolving the propionylpromazine base in an alcoholic medium to obtain a clear solution, followed by the addition of maleic acid . This method ensures high purity and minimizes the presence of isomeric impurities .

Análisis De Reacciones Químicas

Propionylpromazine maleate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking down of the compound in the presence of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Propionylpromazine maleate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the reactivity and stability of phenothiazine derivatives.

Medicine: This compound is used in veterinary medicine as a sedative and calming agent for animals.

Mecanismo De Acción

Propionylpromazine maleate exerts its effects by acting as an antagonist of dopamine receptors (D1, D2, and D4), serotonin receptors (5-HT2A and 5-HT2C), muscarinic receptors (M1 to M5), alpha-1 adrenergic receptors, and histamine H1 receptors . Its primary use as a sedative is due to its antihistamine effect, which helps induce sleep and reduce anxiety .

Comparación Con Compuestos Similares

Propionylpromazine maleate is similar to other phenothiazine derivatives such as:

Promazine: An antipsychotic medication used to treat schizophrenia and other mental health disorders.

Chlorpromazine: Another antipsychotic used for similar purposes but with a different side effect profile.

Trifluoperazine: Used to treat anxiety and schizophrenia, known for its potent antipsychotic effects.

What sets this compound apart is its specific modification with a propionyl group, which enhances its suitability for veterinary applications and its potential antibacterial properties .

Propiedades

Número CAS |

25333-83-9 |

|---|---|

Fórmula molecular |

C24H28N2O5S |

Peso molecular |

456.6 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one |

InChI |

InChI=1S/C20H24N2OS.C4H4O4/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;5-3(6)1-2-4(7)8/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clave InChI |

BBYDPETWONYPJS-BTJKTKAUSA-N |

SMILES isomérico |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)

![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)

![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)

![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)

![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)

![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)